Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic compound belonging to the class of 1,8-naphthyridine derivatives. These derivatives are recognized for their potential biological activities and are often explored in medicinal chemistry for their potential use as antibacterial agents. []
Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 358.78 g/mol. This compound is classified under naphthyridine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.
Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate belongs to the category of heterocyclic compounds, specifically naphthyridines. These compounds are characterized by their fused ring structures containing nitrogen atoms, which contribute to their pharmacological properties.
The synthesis of Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethylformamide) under controlled temperature conditions to optimize yields and minimize side reactions.
The molecular structure of Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate features:
The compound has a melting point range of 152–154 °C . The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and stereochemistry.
Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization. Reaction mechanisms can be elucidated using spectroscopic methods.
The biological mechanism of action for Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is not fully elucidated but may involve:
Further studies are required to define its specific targets and pathways in biological systems.
The compound's physical properties include:
Chemical properties include:
Safety data indicates that it may act as an irritant[
The 1,8-naphthyridine scaffold is a privileged heterocyclic system consisting of fused pyridine rings with nitrogen atoms at positions 1 and 8. This diazanaphthalene structure confers exceptional metal-chelating capability due to the juxtaposed nitrogen atoms, which form stable coordination complexes with divalent metal ions like Mg²⁺. This geometric feature is critically exploited in medicinal chemistry, particularly in the design of enzyme inhibitors targeting metalloenzymes. For instance, in HIV integrase strand transfer inhibitors (INSTIs), the 1,8-naphthyridine core coordinates the essential Mg²⁺ ions in the active site, disrupting viral DNA integration [3]. Beyond antiviral applications, this chelation motif enables interactions with diverse biological targets, including bacterial topoisomerases and neurotransmitter receptors. The planar, electron-deficient aromatic system also facilitates π-stacking interactions with biological macromolecules, while the fused ring system provides a stable platform for strategic substituent additions to modulate solubility, target affinity, and pharmacokinetic properties [3]. The specific derivative ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exemplifies these principles, featuring substituents that optimize its spatial and electronic fit within target binding pockets.
Table 1: Key Bioactive 1,8-Naphthyridine Derivatives and Their Targets
Compound Name | Core Modification Sites | Primary Biological Target | Therapeutic Application |
---|---|---|---|
Nalidixic Acid | C1-ethyl, C7-methyl | DNA Gyrase (Topoisomerase II) | Antibacterial (UTIs) |
Enoxacin | C1-ethyl, C6-F, C7-piperazinyl | DNA Gyrase | Broad-spectrum antibacterial |
Compound 4c (INSTI candidate) | C1-H, C4-amino, C6-OH | HIV Integrase (Mg²⁺ chelation) | Antiviral (HIV) |
Target Compound (This Review) | C1-benzyl, C6-Cl, C3-CO₂Et | Multiple potential targets | Research compound |
The medicinal evolution of 1,8-naphthyridines began with the serendipitous discovery of nalidixic acid in 1962 as a byproduct during chloroquine synthesis. Marketed in 1967, it represented the first naphthyridine antibacterial, functioning as a DNA gyrase inhibitor for urinary tract infections [5]. Despite its eventual decline due to resistance and toxicity, nalidixic acid became the chemical prototype for rational drug design. The 1980s–1990s witnessed strategic fluorination at C6 (enhancing membrane permeability and gyrase binding) and introduction of cyclic amines (e.g., piperazine or pyrrolidine) at C7, yielding fluoro-naphthyridines like enoxacin and tosufloxacin with expanded Gram-negative and Gram-positive coverage [5]. Concurrently, the pharmacophore diversification beyond antibacterials emerged. In antiviral research, replacing the C4-oxo group with a hydroxyl moiety created the 1-hydroxy-2-oxo-1,8-naphthyridine core, enabling potent HIV integrase inhibition. Compounds like 4c, 4d, and 4f (coded by their research identifiers) exhibited low-nanomolar potency against wild-type and resistant HIV strains by optimizing substituents at C6 and maintaining the critical Mg²⁺-chelating triad (N1, C2=O, C4-OH) [3]. The target compound of this review, featuring a C1-benzyl group, C6-chloro, and C3-ethoxycarbonyl, represents a further structural exploration within this pharmacologically fertile scaffold.
The bioactivity of 1,8-naphthyridines is exquisitely sensitive to substituent variations, as illustrated by ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate:
N1-Benzyl Group: Replacing smaller alkyl groups (ethyl, cyclopropyl) with a benzyl moiety introduces a bulky aromatic substituent. This enhances hydrophobic interactions within target binding pockets and may improve penetration into the central nervous system (CNS). In cannabinoid receptor ligands like CB74 and CB91, the N1-benzyl group is critical for CB2 receptor selectivity and immunomodulatory effects [3]. For INSTIs, analogous bulky groups (e.g., halobenzyl) facilitate stacking with viral DNA termini. The benzyl group's rotational flexibility allows adaptive binding.
C6-Chloro Substituent: Chlorine at C6 is a bioisostere of fluorine in earlier quinolones/naphthyridines. It serves dual roles:1) Electron-withdrawing effect: Polarizes the C7-C8 bond, enhancing interactions with enzyme residues near the DNA cleavage site (observed in quinolone antibacterials).2) Steric blockade: Hinders access of hydrolytic enzymes or resistance-associated mutant enzymes to the core scaffold, potentially improving metabolic stability and activity against resistant strains. This is analogous to the C6-F in gemifloxacin, which combats Streptococcus pneumoniae resistance [5].
C3-Ethoxycarbonyl (CO₂CH₂CH₃): This ester group provides a versatile synthetic handle for prodrug design (hydrolysis to active acid) or further chemical elaboration. The electron-withdrawing nature increases the acidity of the adjacent C4-OH, strengthening Mg²⁺ chelation. In INSTI candidates, similar C3-carboxylates directly coordinate metal ions or form hydrogen bonds with catalytic residues (e.g., HIV IN E152) [3]. The ethyl ester balances lipophilicity for cell penetration while allowing eventual metabolic conversion.
C4-Hydroxy-2-oxo Chelation System: The 4-hydroxy-2-oxo tautomer (or 4-oxo-2-hydroxy) forms a zwitterionic system ideal for Mg²⁺ coordination. This is the hallmark of topoisomerase II (bacterial gyrase/topoisomerase IV) and HIV integrase inhibitors. The acidity and metal affinity are modulated by substituents at C1, C3, and C6.
Table 2: Structural Features and Inferred Roles of Ethyl 1-Benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Structural Feature | Chemical Property | Potential Biological Role | Analogous Pharmacophores |
---|---|---|---|
1,8-Naphthyridine Core | Planar, electron-deficient, chelating | Metal ion binding (Mg²⁺), π-stacking, DNA intercalation | Quinolones, INSTIs (DTG, BIC) |
N1-Benzyl Group | Hydrophobic, bulky, π-system | Hydrophobic pocket binding, target DNA/base stacking, CNS penetration | CB2 ligands (CB74, CB91) |
C6-Chloro | Moderate σ-electron withdrawal, steric bulk | Enhances gyrase/DNA binding, metabolic stabilization, counters efflux | Gemifloxacin (C6-F) |
C3-Ethoxycarbonyl | Ester (hydrolyzable), electron-withdrawing | Prodrug potential (→ acid), metal chelation enhancement, H-bond acceptor | Nalidixic acid ethyl ester |
C4-OH / C2=O | Acidic OH, carbonyl, tautomeric | Mg²⁺ chelation, H-bond donation/acceptance | All 4-oxoquinolones/naphthyridines |
This compound exemplifies rational pharmacophore integration: the core enables target engagement (metal chelation), the benzyl group modulates selectivity/pharmacokinetics, the chloro substituent combats resistance, and the ester allows for tunable lipophilicity or prodrug strategies. Its structural complexity compared to early naphthyridines highlights the scaffold's versatility in addressing modern drug discovery challenges like broad-spectrum activity and target resilience.
Table 3: Compound Summary: Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Property | Value / Identifier |
---|---|
Systematic Name | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate |
CAS Number | 179063-99-1 |
Molecular Formula | C₁₈H₁₅ClN₂O₄ |
Molecular Weight | 358.78 g/mol |
SMILES | CCOC(=O)C1=C(O)C2=C(N(CC3=CC=CC=C3)C(=O)N1)N=CC(Cl)=C2 |
Key Synonyms | Ethyl 1-benzyl-6-chloro-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate; BLD-179063 |
Storage Conditions | Sealed, dry, 2-8°C |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: